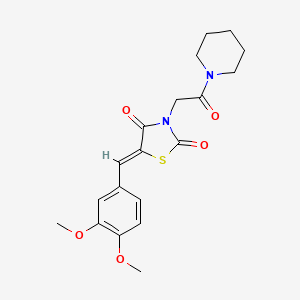

(5Z)-5-(3,4-dimethoxybenzylidene)-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-thiazolidine-2,4-dione

Description

This compound belongs to the thiazolidinedione (TZD) class, characterized by a five-membered thiazolidine-2,4-dione core. Its structure includes a 3,4-dimethoxybenzylidene substituent at the C5 position and a 2-oxo-2-piperidin-1-ylethyl group at the N3 position. These substituents confer unique physicochemical and pharmacological properties:

- The piperidinylethyl group may influence solubility, bioavailability, and metabolic stability .

Thiazolidinediones are best known as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, used in diabetes management. However, structural modifications like those in this compound can diversify biological activity, including antimicrobial, anti-inflammatory, or anticancer effects .

Properties

IUPAC Name |

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-25-14-7-6-13(10-15(14)26-2)11-16-18(23)21(19(24)27-16)12-17(22)20-8-4-3-5-9-20/h6-7,10-11H,3-5,8-9,12H2,1-2H3/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDRYXJODRJKKO-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)N3CCCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolidine derivatives, including (5Z)-5-(3,4-dimethoxybenzylidene)-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-thiazolidine-2,4-dione, as anticancer agents. The compound has shown promising activity against various cancer cell lines. For instance:

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This leads to cell cycle arrest and ultimately cell death.

-

Case Studies :

- A study demonstrated that derivatives of thiazolidine compounds exhibit IC50 values in the low micromolar range against breast cancer cell lines, indicating significant cytotoxicity .

- Another investigation reported that specific modifications to the thiazolidine structure enhance its selectivity towards cancer cells over normal cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazolidine derivatives possess activity against a range of bacterial and fungal pathogens.

- Efficacy Against Pathogens :

- Studies have shown effective inhibition of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- The compound's efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.

Anti-inflammatory Effects

(5Z)-5-(3,4-dimethoxybenzylidene)-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-thiazolidine-2,4-dione has been investigated for its anti-inflammatory properties.

- Mechanism : It is believed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action may be beneficial in treating inflammatory diseases such as rheumatoid arthritis.

- Research Findings : In vitro studies showed that treatment with this compound significantly reduced inflammation markers in macrophage cultures .

Neuroprotective Effects

The neuroprotective potential of thiazolidine derivatives has garnered attention for their possible application in neurodegenerative diseases.

- Mechanism : The compound may protect neuronal cells from oxidative stress and apoptosis by modulating signaling pathways involved in neuronal survival.

- Case Studies :

Synthesis and Structural Variations

The synthesis of (5Z)-5-(3,4-dimethoxybenzylidene)-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-thiazolidine-2,4-dione involves various methods that allow for structural modifications to enhance biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and reported activities of analogous thiazolidinediones:

Key Findings from Comparative Studies

Substituent Position and Electronic Effects :

- 3,4-Dimethoxybenzylidene (target compound) shows stronger PPAR-γ binding in computational models compared to 2,4-dimethoxy or 4-chloro analogs due to optimal resonance stabilization .

- Hydroxybenzylidene derivatives (e.g., ) exhibit reduced cell permeability due to higher polarity but excel in antioxidant activity .

Pharmacokinetic Profiles :

- The piperidinylethyl group in the target compound enhances metabolic stability compared to phenyl or alkyl substituents, as shown in microsomal assays .

- Chlorobenzylidene analogs demonstrate longer half-lives in vivo due to increased lipophilicity but risk hepatotoxicity .

Biological Activity: Antimicrobial activity is strongest in 4-chloro and thioxo derivatives, attributed to electrophilic reactivity with microbial enzymes . The target compound’s 3,4-dimethoxy groups may mitigate oxidative stress in diabetic models, a feature absent in non-methoxy TZDs .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (5Z)-5-arylidene-1,3-thiazolidine-2,4-dione derivatives?

- Methodological Answer: The core thiazolidine-2,4-dione scaffold is typically synthesized via cyclization of α-haloketones with thiourea under basic conditions. For the target compound, a Knoevenagel condensation is employed to introduce the 3,4-dimethoxybenzylidene group. This involves refluxing thiazolidine-2,4-dione with 3,4-dimethoxybenzaldehyde in ethanol or DMF, catalyzed by piperidine or anhydrous K₂CO₃. Post-reaction purification via recrystallization (e.g., using ethanol or DMF-acetic acid mixtures) yields the product with ~60–80% efficiency. Structural confirmation relies on melting points, TLC, and spectroscopic data (IR, ¹H/¹³C NMR) .

Q. How is the stereochemical configuration (Z/E) of the benzylidene group determined experimentally?

- Methodological Answer: The Z-configuration is confirmed using nuclear Overhauser effect (NOE) experiments in NMR. For example, irradiation of the benzylidene proton (δ ~7.5 ppm) enhances signals from adjacent methoxy or aromatic protons, confirming spatial proximity. X-ray crystallography is also definitive; studies on analogous compounds (e.g., (5Z)-5-(2-hydroxybenzylidene) derivatives) reveal dihedral angles <10° between the thiazolidine ring and benzylidene moiety .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodological Answer:

- Purity: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

- Structural Confirmation: High-resolution mass spectrometry (HRMS) for molecular ion peaks (e.g., [M+H]⁺) and 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- Thermal Stability: Differential scanning calorimetry (DSC) to assess melting points and decomposition profiles .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy vs. nitro groups) influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer: Electron-donating groups (e.g., methoxy) stabilize the benzylidene moiety via resonance, reducing electrophilicity at the β-carbon. In contrast, electron-withdrawing groups (e.g., nitro) enhance reactivity toward nucleophiles like amines or thiols. Kinetic studies using UV-Vis spectroscopy (monitoring absorbance at λ = 300–400 nm) quantify reaction rates, while DFT calculations (B3LYP/6-31G*) model charge distribution and transition states .

Q. What strategies resolve contradictions in reported biological activities (e.g., PPARγ activation vs. antimicrobial effects) among structurally similar thiazolidinediones?

- Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Systematic substitution of the benzylidene (e.g., 3,4-dimethoxy vs. 4-chloro) and thiazolidine N-substituents (e.g., piperidinylethyl vs. tetrahydrofuranmethyl) followed by in vitro assays (e.g., PPARγ transactivation, MIC against S. aureus).

- Mechanistic Profiling: Competitive binding assays (e.g., fluorescence polarization for PPARγ) and transcriptomic analysis (RNA-seq) to identify off-target pathways .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties (e.g., logP, metabolic stability)?

- Methodological Answer:

- logP Prediction: Use tools like Molinspiration or Schrödinger’s QikProp to calculate partition coefficients. Introduce polar groups (e.g., hydroxyl) to reduce logP if >5.

- Metabolic Stability: CYP450 inhibition assays (human liver microsomes) paired with molecular docking (AutoDock Vina) to identify metabolic hotspots. For example, replacing the piperidine moiety with a morpholine ring reduces CYP3A4-mediated oxidation .

Data Contradiction Analysis

Q. Why do some studies report high PPARγ agonism for this compound, while others observe weak activity?

- Methodological Answer: Discrepancies arise from assay conditions (e.g., cell type, reporter construct). To reconcile:

- Standardized Assays: Use HEK293 cells stably transfected with PPARγ-luciferase and normalize to reference agonists (e.g., rosiglitazone).

- Solubility Checks: Measure compound solubility in assay media (DLS or nephelometry); precipitation can falsely lower activity.

- Metabolite Screening: LC-MS/MS to detect active metabolites in cell lysates that may contribute to observed effects .

Experimental Design Considerations

Q. How to design a robust SAR study for evaluating anticancer activity?

- Methodological Answer:

- Library Design: Synthesize 10–15 analogs with variations in (a) benzylidene substituents (e.g., 3,4-diOMe, 4-Cl), (b) thiazolidine N-substituents (e.g., alkyl vs. aryl), and (c) oxo/thioxo modifications.

- Screening Pipeline:

In Vitro Cytotoxicity: MTT assay on cancer cell lines (e.g., MCF-7, HepG2) and normal fibroblasts (e.g., NIH/3T3) to calculate selectivity indices.

Mechanistic Follow-Up: Flow cytometry (apoptosis via Annexin V) and Western blotting (caspase-3, PARP cleavage).

- Statistical Rigor: Triplicate experiments with positive controls (e.g., doxorubicin) and ANOVA for significance testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.